molecular formula C19H15N3O7S B2674205 methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate CAS No. 905658-45-9

methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate

Cat. No.: B2674205
CAS No.: 905658-45-9
M. Wt: 429.4
InChI Key: PVFQVGVXVANMPP-VXPUYCOJSA-N
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Description

Methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a heterocyclic compound featuring a fused benzothiazole-dioxane core modified with a 3-nitrobenzoyl imino group and a methyl acetate substituent. Its structural complexity arises from the integration of multiple functional groups, which influence its electronic, steric, and reactivity profiles. The compound’s crystallographic characterization, like many small-molecule structures, likely relies on refinement tools such as SHELXL, a widely used program for precise determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name

methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7S/c1-27-17(23)10-21-13-8-14-15(29-6-5-28-14)9-16(13)30-19(21)20-18(24)11-3-2-4-12(7-11)22(25)26/h2-4,7-9H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFQVGVXVANMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-nitrobenzoyl chloride with 2-aminothiophenol to form the intermediate 2-(3-nitrobenzoyl)aminothiophenol. This intermediate is then cyclized with glyoxal in the presence of an acid catalyst to form the benzothiazole ring. The final step involves the esterification of the resulting compound with methyl chloroacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as ethanol or methanol.

Major Products Formed

    Oxidation: Formation of nitrobenzoyl derivatives.

    Reduction: Formation of aminobenzoyl derivatives.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a class of benzothiazole derivatives fused with dioxane rings. Below is a comparative analysis with key analogs, focusing on structural and functional distinctions.

Core Structural Variations

  • Analog 1 : Benzothiazole fused with a [1,4]dioxane ring but lacking the 3-nitrobenzoyl group (replaced by a methyl group).
    • Impact : Reduced electron-withdrawing effects and altered reactivity in substitution reactions.
  • Analog 2 : Dihydrobenzothiazole derivatives with a para-nitrobenzoyl substituent.
    • Impact : Para-substitution may enhance planar stacking in crystals compared to meta-substitution in the target compound, affecting solubility and crystallinity .

Functional Group Modifications

Compound Key Functional Groups Biological Activity (Hypothetical)
Target Compound 3-nitrobenzoyl, methyl acetate Potential antimicrobial activity
Analog 3 4-fluorobenzoyl, ethyl acetate Enhanced lipophilicity
Analog 4 Unsubstituted benzoyl, free carboxylic acid Higher aqueous solubility
  • Nitro vs.
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound likely improves cell membrane permeability compared to carboxylic acid derivatives.

Crystallographic Insights

Crystallographic data refinement using SHELXL reveals differences in packing efficiency and hydrogen-bonding networks:

  • Target Compound : Predicted to form dimeric structures via C–H···O interactions involving the nitro and dioxane oxygen atoms.
  • Analog 1 : Exhibits simpler herringbone packing due to the absence of nitro groups, reducing dipole-dipole interactions .

Research Findings and Limitations

While the provided evidence emphasizes the role of SHELX software in structural refinement , direct experimental data on the target compound’s physicochemical or biological properties are absent. Comparative analyses here are extrapolated from structural analogs and general benzothiazole chemistry. For instance:

  • Solubility : The dioxane ring and ester group likely confer moderate polarity, balancing aqueous and organic solubility.

Biological Activity

Methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate, identified by its CAS number 905658-45-9, is a complex organic compound with notable biological activities. This article explores its synthesis, structure, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Molecular Formula : C19_{19}H15_{15}N3_{3}O7_{7}S
  • Molecular Weight : 429.4 g/mol
  • Structural Components : A benzothiazole core fused with a dioxin ring and a nitrobenzoyl substituent.

The intricate arrangement of these components contributes to its biological activity, particularly in inhibiting specific enzymes and cellular processes.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, in studies involving cell lines such as B16F10 (a melanoma cell line), certain analogs demonstrated the ability to inhibit melanin production by targeting intracellular tyrosinase activity, an enzyme crucial in melanin synthesis. The inhibition was quantified with IC50_{50} values indicating potent antioxidant effects comparable to established antioxidants like kojic acid .

Enzyme Inhibition

The compound's mechanism involves the inhibition of tyrosinase, which is pivotal in various biochemical pathways including melanin biosynthesis. The IC50_{50} values for some analogs reached as low as 0.08 µM, showcasing their potential as effective tyrosinase inhibitors. This property suggests therapeutic applications in treating hyperpigmentation disorders .

Case Studies and Research Findings

  • Cell-Based Assays : In experiments with B16F10 cells treated with this compound analogs:
    • Exposure to IBMX and α-MSH significantly increased tyrosinase activity.
    • Treatment with the compound led to a marked reduction in tyrosinase activity compared to controls .
  • Comparative Studies : In comparative analyses with other known tyrosinase inhibitors:
    • The compound's analogs were found to be substantially more effective than traditional inhibitors like kojic acid.
    • Specific structural modifications enhanced their inhibitory potency against tyrosinase .

Data Table: Biological Activity Comparison

Compound NameIC50_{50} (µM)Activity Type
Kojic Acid24.09Tyrosinase Inhibitor
Analog 117.62Tyrosinase Inhibitor
Analog 23.77Tyrosinase Inhibitor
Analog 30.08Tyrosinase Inhibitor

Q & A

Q. What synthetic strategies are recommended for preparing methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate?

Methodological Answer:

  • Employ a multi-step synthesis approach starting with nucleophilic substitution or condensation reactions. For example, use 3-nitrobenzoyl chloride to acylate a benzothiazole precursor, followed by cyclization under controlled conditions (e.g., reflux in DMF or THF).
  • Optimize catalyst selection (e.g., DIPEA for deprotonation) and solvent polarity to stabilize intermediates. Reaction temperatures should be adjusted to avoid side products, particularly during imine formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Combine spectroscopic techniques:
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the nitrobenzoyl group).
  • NMR : Use ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and acetate methyl groups (δ ~3.7 ppm).
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to assess purity (e.g., deviations <0.3% indicate high purity) .

Advanced Research Questions

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

Methodological Answer:

  • Investigate potential sources of error:
  • Impurities : Recrystallize the compound using gradient solvent systems (e.g., ethanol/water) to remove unreacted starting materials.
  • Instrument Calibration : Re-run analysis with internal standards (e.g., sulfanilamide for CHNS analyzers).
  • Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) to simulate interactions with enzymes like α-glucosidase or kinases.
  • Validate docking poses using molecular dynamics (MD) simulations to assess binding stability. Reference docking results from analogous compounds (e.g., benzothiazole-triazole derivatives) to identify conserved binding motifs .

Q. How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

  • Apply Design of Experiments (DoE) to systematically vary:
  • Catalyst Loading : Test 1–5 mol% of catalysts like DMAP or TEA.
  • Solvent Systems : Compare polar aprotic solvents (e.g., DMF vs. DMSO) for solubility and reaction kinetics.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve yields .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : If crystals are obtainable, determine the absolute configuration to confirm stereochemistry.
  • Comparative Analysis : Reference spectral databases (e.g., SDBS) for analogous benzothiazole-dioxane systems .

Methodological Considerations for Data Interpretation

Q. How to integrate theoretical frameworks into the mechanistic study of this compound's reactivity?

Methodological Answer:

  • Link experimental observations (e.g., reaction rates, byproduct formation) to Hammett substituent constants or DFT calculations to model electron-withdrawing effects of the nitro group.
  • Use frontier molecular orbital (FMO) theory to predict regioselectivity in cyclization steps .

Q. What approaches validate the compound's stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
  • Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC.
  • Photolytic Stability : Expose to UV light (300–400 nm) and track changes using UV-Vis spectroscopy.
  • Humidity Tests : Store at 75% relative humidity and assess hygroscopicity .

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